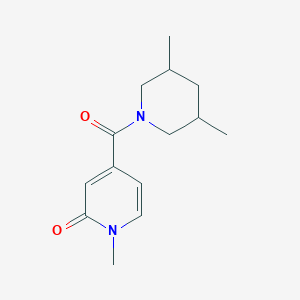
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. DMPO is a synthetic compound that has been synthesized by several methods, and its mechanism of action has been extensively studied.
作用機序
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one acts as a free radical scavenger by trapping free radicals and forming stable adducts. The mechanism of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one action involves the reaction of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one with a free radical to form a 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one adduct, which can be detected by EPR spectroscopy. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one adducts have been used to identify the types of free radicals generated in biological systems, such as superoxide and hydroxyl radicals.
Biochemical and Physiological Effects:
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been shown to protect against oxidative stress-induced cell damage and to reduce inflammation in animal models of disease. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for lab experiments, including its stability, its ability to trap free radicals and form stable adducts, and its compatibility with various analytical techniques, such as EPR spectroscopy. However, 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one research, including the development of new synthetic methods for 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, the investigation of the role of free radicals in the pathogenesis of various diseases, and the development of new therapeutic interventions based on 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one. Additionally, the use of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one in combination with other antioxidants and anti-inflammatory agents may enhance its therapeutic potential. Finally, the development of new analytical techniques for the detection and quantification of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one adducts may improve our understanding of the mechanism of action of 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one and its role in free radical biology.
合成法
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized by several methods, including the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine, and the reaction of 2-methyl-4-nitropyridine-1-oxide with 3,5-dimethylpiperidine-1-carboxylic acid. The latter method is more efficient and has a higher yield. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be purified by recrystallization from ethanol.
科学的研究の応用
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been widely used in scientific research, particularly in the field of free radical biology. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one is a stable free radical scavenger that can trap free radicals and form stable adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. 4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been used to study the mechanism of free radical generation in biological systems, such as the production of superoxide and hydroxyl radicals in mitochondria and the role of free radicals in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
4-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)9-16(8-10)14(18)12-4-5-15(3)13(17)7-12/h4-5,7,10-11H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADPIUCOAFFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=O)N(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

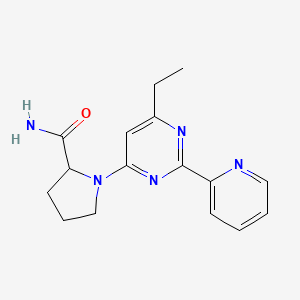
![5-[(2-Cyclopentyloxyphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7553522.png)
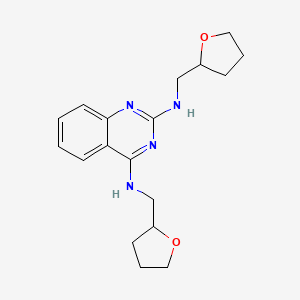
![7-[(4,5-Dimethylimidazol-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7553533.png)
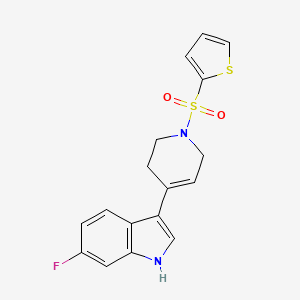
![N-[(4-carbamoyloxan-4-yl)methyl]-1-methyl-5-propylpyrazole-4-carboxamide](/img/structure/B7553546.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7553555.png)
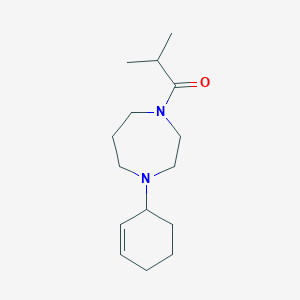
![1-[4-(2-Hydroxypropyl)piperazin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B7553567.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B7553568.png)
![[3-(2-Methylpropyl)morpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7553581.png)
![4-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-2,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B7553603.png)
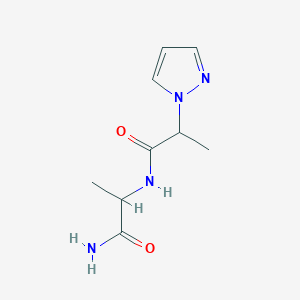
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2-(4-pyrrol-1-ylphenyl)acetamide](/img/structure/B7553611.png)